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molecular formula C15H10F6O2 B121355 Bisphenol AF CAS No. 1478-61-1

Bisphenol AF

Cat. No. B121355
M. Wt: 336.23 g/mol
InChI Key: ZFVMWEVVKGLCIJ-UHFFFAOYSA-N
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Patent
US06130346

Procedure details

A reaction was conducted as described in Example 6 except that benzoic acid was replaced with 105 mmol of 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane and the amount of PGE was 200 mmol. Desired 2,2-bis[4-(2-hydroxy-3-phenoxypropyloxy)phenyl[-1,1,1,3,3,3-hexafluoropropane was formed in analytical yield of 89% and isolated in a yield of 83%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
105 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C1C=CC=CC=1.OC1C=CC([C:17](C2C=CC(O)=CC=2)([C:22]([F:25])([F:24])[F:23])[C:18]([F:21])([F:20])[F:19])=CC=1>>[F:19][C:18]([F:21])([F:20])[CH2:17][C:22]([F:25])([F:24])[F:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
105 mmol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CC(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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